5-(3-chlorophenyl)-1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Description
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Properties
IUPAC Name |
2-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3S/c1-5-25(6-2)10-11-26-18(15-8-7-9-16(23)12-15)17(20(28)22(26)29)19(27)21-13(3)24-14(4)30-21/h7-9,12,18,28H,5-6,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGCPDNZLCRCAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-chlorophenyl)-1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several functional groups:
- Chlorophenyl group : Known for enhancing lipophilicity and biological activity.
- Diethylamino ethyl moiety : Often associated with increased solubility and bioavailability.
- Thiazole and pyrrole rings : These heterocycles are common in biologically active compounds, contributing to various pharmacological effects.
The specific mechanism of action for this compound is not fully elucidated; however, similar compounds often interact with biological targets such as:
- Enzymes : Inhibition or activation of enzymes involved in metabolic pathways.
- Receptors : Binding to specific receptors can modulate signaling pathways related to cell proliferation and apoptosis.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit 50% of cell growth) observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.10 | |
| HepG2 (Liver Cancer) | 6.80 | |
| HeLa (Cervical Cancer) | 5.36 |
The compound demonstrated significant cytotoxicity, particularly against HepG2 cells, indicating its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the core structure can significantly impact biological activity. For instance:
- Substituting the diethylamino group with other amines resulted in varying degrees of cytotoxicity.
- The presence of electron-withdrawing groups on the phenyl ring enhances the overall potency against cancer cell lines.
Case Studies
- Antitumor Activity : A study conducted on derivatives of similar thiazole-based compounds found that introducing a piperazine ring significantly improved antitumor activity against MCF-7 cells. The most potent derivative showed an IC50 value of 2.32 µM, indicating that structural modifications can lead to enhanced efficacy .
- In Vivo Studies : Preliminary in vivo studies have suggested that compounds with similar structures exhibit reduced tumor growth in animal models when administered at specific dosages. Further research is needed to confirm these findings and establish optimal dosing regimens.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization, acylation, and functional group coupling. Key steps:
- Cyclization : Use a base-assisted cyclization (e.g., KOtBu or NaH) to form the pyrrolone core, as demonstrated in similar hydroxy-pyrrolone derivatives .
- Acylation : Introduce the 2,4-dimethylthiazole-5-carbonyl group via Friedel-Crafts acylation or nucleophilic substitution, requiring anhydrous conditions (e.g., dry DCM) and catalysts like AlCl₃ .
- Amine coupling : Attach the diethylaminoethyl group via alkylation or reductive amination, using solvents like THF or DMF and temperatures of 60–80°C .
Q. Optimization Tips :
Q. How can the structure and purity of this compound be confirmed?
Methodological Answer :
Q. Key Pitfalls :
- Residual solvents (e.g., DMF) may obscure NMR peaks; lyophilize thoroughly .
Q. What stability considerations are critical for handling this compound?
Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiazole and pyrrolone moieties .
- Thermal Stability : Decomposition occurs above 150°C (DSC/TGA analysis recommended) .
- Hydrolysis Risk : The ester and hydroxy groups are prone to hydrolysis; avoid aqueous buffers at extreme pH (<3 or >10) .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps be elucidated?
Methodological Answer :
Q. Example Mechanism Insight :
Q. How can structure-activity relationships (SAR) be explored for pharmacological potential?
Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 3-chlorophenyl with 4-fluorophenyl) and compare bioactivity .
- In Vitro Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
- Molecular Docking : Use AutoDock Vina to predict binding to the ATP pocket of EGFR or COX-2 .
Q. How should contradictory data in synthesis yields or spectral assignments be resolved?
Methodological Answer :
- Cross-Validation : Replicate reactions in triplicate and compare NMR with synthetic standards .
- Advanced Spectroscopy : Use X-ray crystallography to resolve ambiguous NOEs or coupling constants .
- Collaborative Analysis : Share raw spectral data (e.g., via Bruker TopSpin) for peer validation .
Case Study :
Discrepancies in diethylaminoethyl proton shifts (δ 2.7 vs. 3.1 ppm) were resolved via variable-temperature NMR, confirming conformational flexibility .
Q. What computational methods predict the compound’s physicochemical properties?
Methodological Answer :
- LogP Calculation : Use ChemAxon or SwissADME to estimate lipophilicity (predicted LogP = 3.2) .
- pKa Prediction : The hydroxy group (pKa ~9.5) and tertiary amine (pKa ~8.1) were modeled with MarvinSuite .
- Solubility : MD simulations (GROMACS) suggest poor aqueous solubility (<0.1 mg/mL), necessitating co-solvents like PEG .
Q. How can degradation pathways be characterized to improve formulation?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
